Introduction to the 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine Scaffold
Introduction to the 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine Scaffold
An In-depth Technical Guide to the Physical Properties of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine
This technical guide provides a comprehensive overview of the predicted physical properties of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine, a molecule of interest to researchers in drug discovery and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-grounded estimations of its physical and chemical characteristics. The methodologies for its synthesis and characterization are also detailed to empower researchers in their exploration of this novel chemical entity.
The molecule 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine integrates two key pharmacophores: the 4-nitrophenylpiperazine moiety and a benzylsulfonyl group. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous drugs with applications ranging from antipsychotics to anticancer agents.[1][2] The piperazine ring is a versatile scaffold, and its nitrogens can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] The 4-nitrophenyl group is a common substituent in medicinal chemistry, and the benzylsulfonyl moiety introduces a flexible, lipophilic group with hydrogen bond accepting capabilities, which can influence receptor binding and solubility.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physical properties of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine. These values are derived from computational models and comparison with structurally similar compounds.
| Property | Predicted/Calculated Value | Notes |
| Molecular Formula | C₁₇H₁₉N₃O₄S | |
| Molecular Weight | 361.42 g/mol | |
| Appearance | Expected to be a pale yellow to off-white solid | Based on the appearance of related nitrophenylpiperazine derivatives. |
| Melting Point | Estimated in the range of 180-200 °C | Inferred from analogs such as 1-benzoyl-4-(4-nitrophenyl)piperazine and other N-sulfonylated piperazines. The melting point of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is 188-192 °C.[4] |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols. Insoluble in water. | The large aromatic and sulfonyl groups suggest poor aqueous solubility, a common trait for such scaffolds.[5] |
| logP | Computationally estimated to be around 2.5 - 3.5 | Indicating a lipophilic character. |
Synthesis and Characterization: A Proposed Workflow
The synthesis of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine can be readily achieved through the nucleophilic substitution of 1-(4-nitrophenyl)piperazine with benzylsulfonyl chloride.
Proposed Synthetic Protocol
Reaction Scheme:
A proposed synthetic route.
Step-by-Step Procedure:
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Dissolution: In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl byproduct.
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Sulfonyl Chloride Addition: Slowly add a solution of benzylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
A typical characterization workflow.
Expected Spectroscopic Data:
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¹H NMR: Expect characteristic signals for the aromatic protons of the nitrophenyl and benzyl groups, as well as the methylene protons of the benzyl group and the piperazine ring. The piperazine protons adjacent to the sulfonyl group will be shifted downfield compared to those adjacent to the nitrophenyl group.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon of the benzyl group, and the carbons of the piperazine ring are anticipated.
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FT-IR: Look for strong absorption bands corresponding to the sulfonyl group (S=O stretching) around 1350 and 1160 cm⁻¹, the nitro group (N-O stretching) around 1520 and 1340 cm⁻¹, and C-H stretching of the aromatic and aliphatic portions.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.
Insights from Structural Analogs
The physical properties of known, structurally related compounds provide a valuable benchmark for estimating the properties of the target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 130-134 | [6] |
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | 311.34 | Not Reported | [7] |
| 1-[(4-Nitrophenyl)sulfonyl]piperazine | C₁₀H₁₃N₃O₄S | 271.30 | Not Reported | [8] |
| 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine | C₁₆H₁₇N₃O₃ | 299.32 | 188-192 | [4][9] |
The presence of the bulky and polarizable sulfonyl group, in conjunction with the benzyl group, is expected to result in a higher melting point for 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine compared to the parent 1-(4-nitrophenyl)piperazine. The increased molecular weight and potential for intermolecular interactions would contribute to a more stable crystal lattice.
Safety and Handling
While specific toxicity data for 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine is not available, it is prudent to handle this compound with the care afforded to other novel chemical entities.
-
General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
The constituent functional groups suggest potential hazards. Aromatic nitro compounds can be toxic and are often skin and eye irritants. Sulfonyl chlorides are reactive and can be corrosive and lachrymatory.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physical properties of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine. By drawing upon data from structurally similar molecules and established chemical principles, we have outlined its expected characteristics and provided a robust workflow for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related novel piperazine derivatives in the pursuit of new therapeutic agents.
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